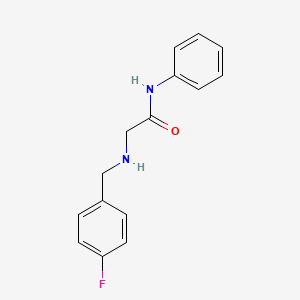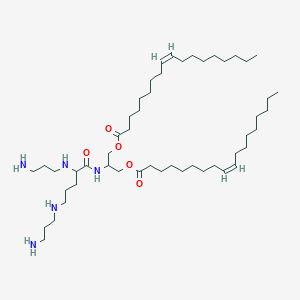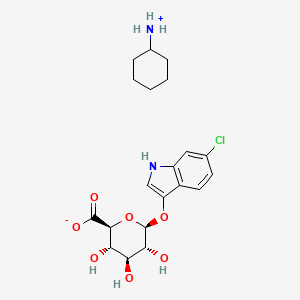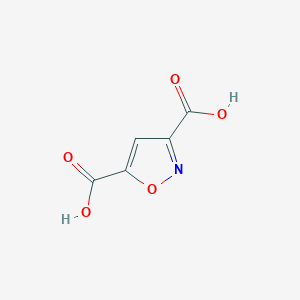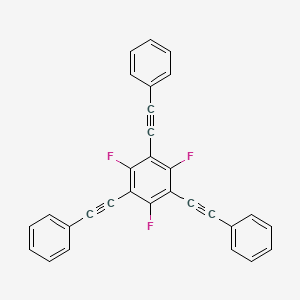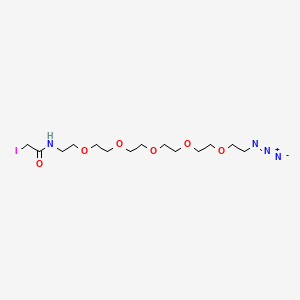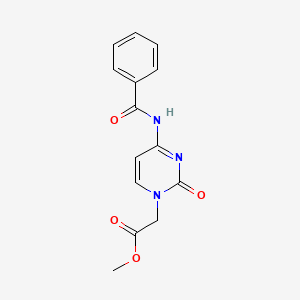
Isoarundinin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoarundinin II is a stilbenoid compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol . It is a natural product isolated from the orchid Arundina bambusifolia . Stilbenoids are a type of phenolic compound known for their diverse biological activities.
Métodos De Preparación
Isoarundinin II can be isolated from natural sources such as the pseudobulbs of Pleione grandiflora . The synthetic routes for this compound involve the use of various organic reactions, although specific synthetic methods are not widely documented. Industrial production methods typically involve the extraction and purification from plant sources, followed by chromatographic techniques to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Isoarundinin II undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions vary based on the type of reaction and the conditions applied .
Aplicaciones Científicas De Investigación
Isoarundinin II has several scientific research applications:
Chemistry: It is used as a reference compound in the study of stilbenoids and their chemical properties.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Isoarundinin II involves its interaction with molecular targets such as acetylcholinesterase (AChE). It exhibits a mixed-type inhibition mechanism on AChE, which involves binding to both the enzyme and the enzyme-substrate complex . This interaction is facilitated by hydrogen bonding and π-stacking interactions with key amino acids in the active site of AChE .
Comparación Con Compuestos Similares
Isoarundinin II is similar to other stilbenoid compounds such as:
- Isoarundinin I
- Batatasin III
- Bulbocodin D
- Shancigusin F
Compared to these compounds, this compound is unique due to its specific molecular structure and its potent inhibitory effect on acetylcholinesterase . This makes it a valuable compound for research in neurodegenerative diseases and antioxidant therapies.
Propiedades
Fórmula molecular |
C22H22O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-[2-(3-hydroxyphenyl)ethyl]-2-[(4-hydroxyphenyl)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C22H22O4/c1-26-20-13-17(8-5-15-3-2-4-19(24)11-15)21(22(25)14-20)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3 |
Clave InChI |
YDUHMWDSDQEXHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)O)CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

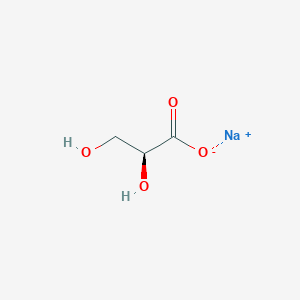
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
